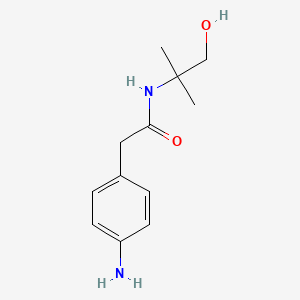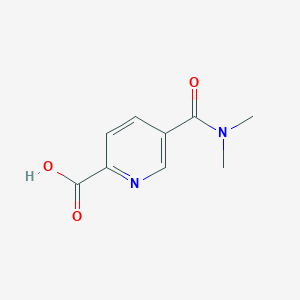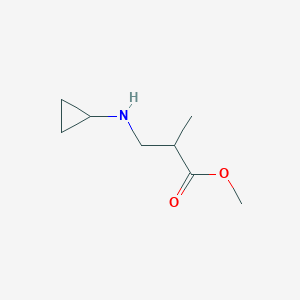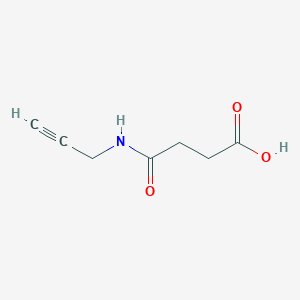
2-(4-氨基苯基)-N-(2-羟基-1,1-二甲基乙基)乙酰胺
描述
2-(4-Aminophenyl)-N-(2-hydroxy-1,1-dimethylethyl)acetamide, also known as 4-APA, is a chemical compound that has been widely studied for its potential scientific and medical applications. It is a derivative of an amine and acetamide, and is a white crystalline solid at room temperature. 4-APA is soluble in water, ethanol, and methanol, and has a melting point of 101-102°C.
科学研究应用
潜在杀虫剂
已经探索了2-(4-氨基苯基)-N-(2-羟基-1,1-二甲基乙基)乙酰胺及其衍生物在杀虫剂中的潜在用途。采用X射线粉末衍射技术对这些化合物进行了表征,包括2-(4-氯苯氧基)-N-(2-羟基-1,1-二甲基乙基)乙酰胺,突出了它们在新杀虫剂配方开发中的相关性 (Olszewska, Tarasiuk, & Pikus, 2009)。
合成和药理应用
该化合物已成为化学选择性乙酰化过程的焦点,用于合成中间体,如N-(2-羟基苯基)乙酰胺,对于抗疟疾药物的天然合成至关重要。该过程涉及优化各种参数,如酰基供体、搅拌速度和溶剂选择,揭示了它在药物化学中的重要作用 (Magadum & Yadav, 2018)。
生物活性亚硝化和硝化衍生物
已经研究了N-(2-羟基苯基)乙酰胺的衍生物的生物活性。这些化合物的亚硝化和硝化版本,如N-(2-羟基-5-硝基苯基)乙酰胺,在拟南芥中显示出基因表达谱的显著变化,表明在农业生物技术和植物病理学中具有潜在应用 (Girel et al., 2022)。
抗癌药物合成
已合成并分析了N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺及其抗癌性能。该化合物在体外建模中显示出有希望的结果,针对特定受体,为其在癌症治疗中的潜在用途提供了见解 (Sharma et al., 2018)。
属性
IUPAC Name |
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,8-15)14-11(16)7-9-3-5-10(13)6-4-9/h3-6,15H,7-8,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFDEEHVCXXDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)






![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)
